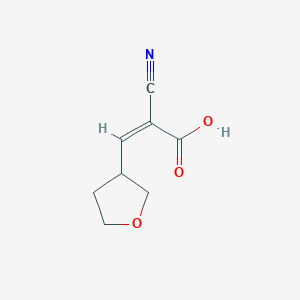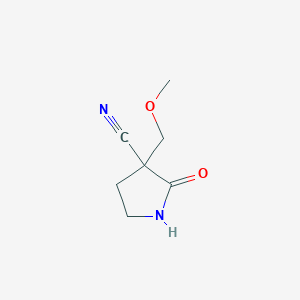
3-(Methoxymethyl)-2-oxopyrrolidine-3-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Methoxymethyl)-2-oxopyrrolidine-3-carbonitrile is a chemical compound that belongs to the class of pyrrolidinones. Pyrrolidinones are five-membered lactams that are widely recognized for their diverse biological activities and applications in medicinal chemistry . This compound is characterized by the presence of a methoxymethyl group, an oxo group, and a nitrile group attached to a pyrrolidine ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methoxymethyl)-2-oxopyrrolidine-3-carbonitrile typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the use of methoxymethyl chloride (MOMCl) and a suitable base. The reaction is carried out by cooling the solution of MOMCl to 10°C, adding the base slowly while maintaining the internal temperature below 25°C, and then adding the alcohol in one portion. The solution is allowed to warm to ambient temperature and stirred until the reaction is complete .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the selection of catalysts and optimization of reaction conditions are crucial for large-scale synthesis.
化学反应分析
Types of Reactions
3-(Methoxymethyl)-2-oxopyrrolidine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are commonly used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.
科学研究应用
3-(Methoxymethyl)-2-oxopyrrolidine-3-carbonitrile has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 3-(Methoxymethyl)-2-oxopyrrolidine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
Pyrrolidinone Derivatives: Compounds such as 2-oxopyrrolidine and 2-pyrrolidinone share structural similarities with 3-(Methoxymethyl)-2-oxopyrrolidine-3-carbonitrile.
Methoxymethyl Derivatives: Compounds like 3-(Methoxymethyl)phenylboronic acid also contain the methoxymethyl group.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
属性
分子式 |
C7H10N2O2 |
|---|---|
分子量 |
154.17 g/mol |
IUPAC 名称 |
3-(methoxymethyl)-2-oxopyrrolidine-3-carbonitrile |
InChI |
InChI=1S/C7H10N2O2/c1-11-5-7(4-8)2-3-9-6(7)10/h2-3,5H2,1H3,(H,9,10) |
InChI 键 |
LNFFOPWPWUTKDW-UHFFFAOYSA-N |
规范 SMILES |
COCC1(CCNC1=O)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![rac-benzyl N-[(1R,2S)-2-aminocyclobutyl]carbamate](/img/structure/B13473593.png)
![Methyl 5-(hydroxymethyl)-3-azabicyclo[3.1.1]heptane-1-carboxylate](/img/structure/B13473599.png)
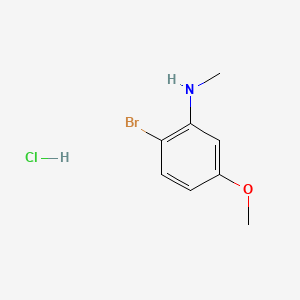
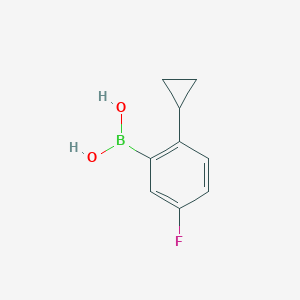
![2-{[(benzyloxy)carbonyl]amino}-3-(4-fluoro-1H-indol-3-yl)propanoic acid](/img/structure/B13473618.png)
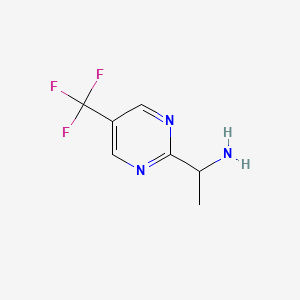


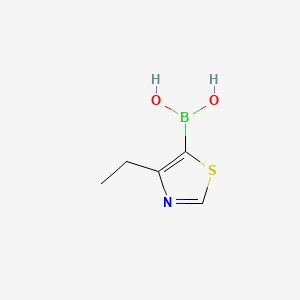


![Methyl 2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-7'-carboxylate](/img/structure/B13473660.png)
